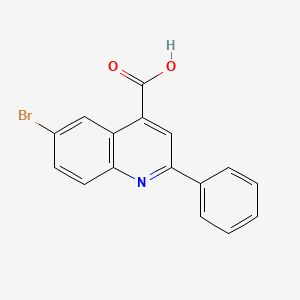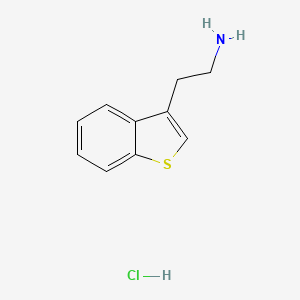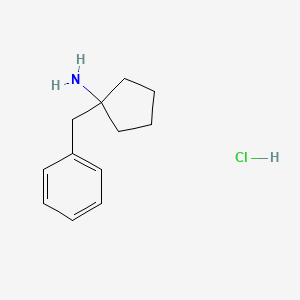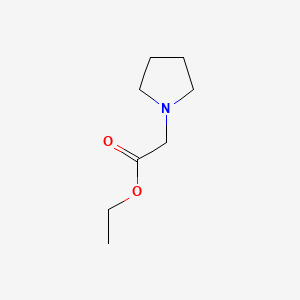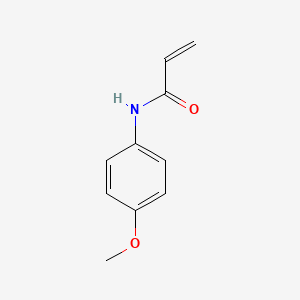
N-(4-Methoxyphenyl)acrylamide
Vue d'ensemble
Description
N-(4-méthoxyphényl)acrylamide est un composé organique caractérisé par la présence d'un groupe acrylamide lié à un cycle 4-méthoxyphényle
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
N-(4-methoxyphenyl)prop-2-enamide, also known as N-(4-Methoxyphenyl)acrylamide, primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic gap .
Mode of Action
This compound inhibits the action of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic gap . By inhibiting the breakdown of acetylcholine, it enhances the effect of acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, and memory processing . Additionally, this compound can inhibit the breakdown of dopamine, leading to increased dopamine levels in the brain .
Result of Action
By increasing acetylcholine and dopamine levels, N-(4-methoxyphenyl)prop-2-enamide can potentially influence various physiological processes, including muscle function, heart rate, memory, and mood . The specific molecular and cellular effects would depend on the concentration of the compound and the sensitivity of the individual’s cholinergic and dopaminergic systems .
Safety and Hazards
Orientations Futures
There are emerging strategies to overcome resistance to third-generation EGFR inhibitors . An N-(4-methoxyphenyl)acrylamide warhead was introduced to produce compound 37, and the influence of the C797-targeting capacity of these chimeric compounds, which are expected to form a covalent bond with C797, was assessed .
Analyse Biochimique
Biochemical Properties
N-(4-Methoxyphenyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in its biotransformation. The compound also interacts with glutathione S-transferase (GST), leading to the formation of conjugates. These interactions are crucial for the compound’s metabolic processes and its role in biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause cytotoxicity and activate oxidative stress responses in cells. These effects are primarily due to its reactivity with biological nucleophiles such as DNA bases, proteins, and peptides . Additionally, this compound can impact cell proliferation and apoptosis, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins. For instance, it forms covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular pathways . The compound’s electrophilic nature allows it to react with nucleophiles, contributing to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that acrylamides, including this compound, exhibit high excess toxicity due to their reactivity with biological nucleophiles . Over time, the compound can cause oxidative stress and cytotoxicity, affecting cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not produce significant adverse effects. At higher doses, it can cause neurotoxicity, reproductive toxicity, and carcinogenicity . Studies have shown that the administration of acrylamides at daily doses of 6 to 9 mg/kg does not produce evidence of neurotoxicity in rats until a cumulative dose of 1200 to 1800 mg/kg is attained . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide, a reactive metabolite. Additionally, the compound is coupled to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of conjugates such as N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported via specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects. The distribution of the compound is also affected by its interactions with cellular components and its physicochemical properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interactions with biomolecules and its role in cellular processes .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
N-(4-méthoxyphényl)acrylamide peut être synthétisé par réaction du 4-méthoxybenzaldéhyde avec l'acétamide en présence d'une base telle que la pipéridine. La réaction implique généralement un reflux du mélange dans l'éthanol, suivi d'une cristallisation à l'aide d'un mélange d'éthanol et de diméthylformamide .
Méthodes de production industrielle
Les méthodes de production industrielle du N-(4-méthoxyphényl)acrylamide ne sont pas bien documentées dans la littérature. La voie de synthèse mentionnée ci-dessus peut être mise à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions de réaction et des processus de purification.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-méthoxyphényl)acrylamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe acrylamide peut être réduit pour former une amine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution peuvent être réalisées en utilisant des réactifs tels que les halogènes ou les nucléophiles en présence d'un catalyseur.
Principaux produits
Oxydation : 4-Hydroxyphénylacrylamide
Réduction : N-(4-Méthoxyphényl)éthylamine
Substitution : Divers phénylacrylamides substitués en fonction du substituant utilisé.
Applications de la recherche scientifique
N-(4-méthoxyphényl)acrylamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur de corrosion dans les systèmes biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment l'activité anticancéreuse.
Mécanisme d'action
Le mécanisme d'action du N-(4-méthoxyphényl)acrylamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans son rôle d'inhibiteur de corrosion, il s'adsorbe sur les surfaces métalliques, formant une couche protectrice qui empêche la corrosion. Dans les systèmes biologiques, il peut interagir avec les composants cellulaires, conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Hydroxyphényl)acrylamide
- N-(4-Méthylphényl)acrylamide
- N-(4-Chlorophényl)acrylamide
Unicité
N-(4-méthoxyphényl)acrylamide est unique en raison de la présence du groupe méthoxy, qui confère des propriétés chimiques et physiques spécifiques. Ce groupe fonctionnel peut influencer la réactivité, la solubilité et l'interaction du composé avec d'autres molécules, le distinguant de ses analogues .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHDGRAROYGJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228303 | |
| Record name | N-(4-Methoxyphenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-37-2 | |
| Record name | N-(4-Methoxyphenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methoxyphenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-methoxyphenyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?
A1: this compound can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.
- In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].
- In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].
Q2: Can this compound be used as a starting material for synthesizing other compounds?
A2: Yes, this compound can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where this compound is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The this compound then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


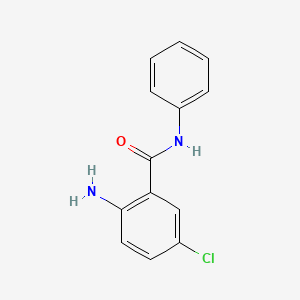
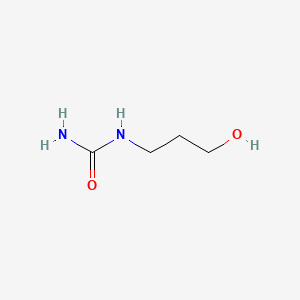
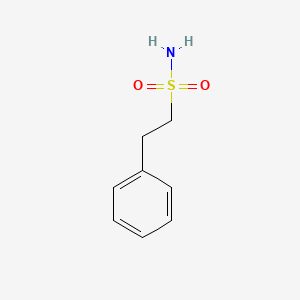
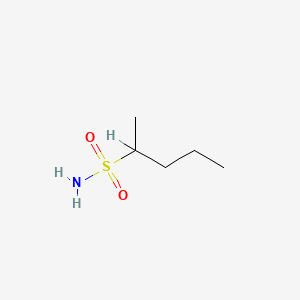



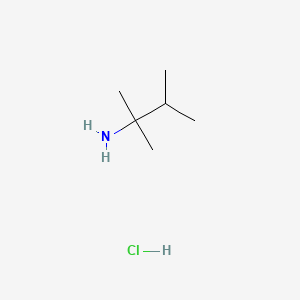
![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

